molecular formula C28H22BrNO2 B3001200 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1024118-13-5

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No.: B3001200
CAS No.: 1024118-13-5
M. Wt: 484.393
InChI Key: RCGJOJZVGKEZSY-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that features a unique structure combining acetyl, bromophenyl, and phenyl groups with a trihydroindol core

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the trihydroindol structure.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:

    1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromophenyl group, leading to different reactivity and applications.

    2-(4-Bromophenyl)-6-phenylindole:

    1-(3-Acetylphenyl)-6-phenylindole: Lacks the bromophenyl group, resulting in different biological and chemical behavior.

Properties

IUPAC Name

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO2/c1-18(31)21-8-5-9-24(14-21)30-26(20-10-12-23(29)13-11-20)17-25-27(30)15-22(16-28(25)32)19-6-3-2-4-7-19/h2-14,17,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJOJZVGKEZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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